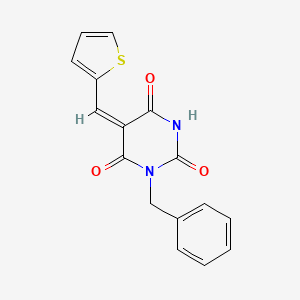![molecular formula C13H16N2O3 B5090252 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione](/img/structure/B5090252.png)
3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound, also known as MPA, has been studied extensively for its ability to modulate certain biological pathways and has shown promise in the treatment of various diseases.
作用机制
The mechanism of action of 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione is not fully understood, but it is believed to modulate certain biological pathways such as the mTOR pathway. This pathway plays a key role in regulating cell growth and metabolism and is often dysregulated in cancer and other diseases. 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione has been shown to inhibit the activity of mTOR and other proteins involved in this pathway, leading to the suppression of cell growth and proliferation.
Biochemical and Physiological Effects:
3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, regulate glucose metabolism, and protect against neurodegeneration. Additionally, 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione has been shown to modulate the immune system and has potential as an immunomodulatory agent.
实验室实验的优点和局限性
One advantage of using 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione in lab experiments is its ability to selectively inhibit certain biological pathways, making it a useful tool for studying these pathways. Additionally, 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione. One area of interest is the development of 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione derivatives with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione and its potential use in the treatment of various diseases. Finally, the immunomodulatory effects of 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione warrant further investigation and may have potential applications in the treatment of autoimmune diseases.
合成方法
The synthesis of 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione involves the reaction of 4-methoxybenzylamine with 1-methyl-2,5-pyrrolidinedione. The reaction takes place in the presence of a suitable catalyst and solvent, and the resulting product is purified using various techniques such as chromatography and recrystallization.
科学研究应用
3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. The compound has been shown to have anti-tumor properties and has been studied in preclinical models of cancer. 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione has also been investigated for its ability to regulate glucose metabolism and has shown potential as a therapeutic agent for diabetes. Additionally, 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione has been studied for its neuroprotective effects and has shown promise in the treatment of neurodegenerative disorders such as Alzheimer's disease.
属性
IUPAC Name |
3-[(4-methoxyphenyl)methylamino]-1-methylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-15-12(16)7-11(13(15)17)14-8-9-3-5-10(18-2)6-4-9/h3-6,11,14H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSWJRKORRQJIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methoxybenzyl)amino]-1-methylpyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B5090173.png)
![1-{4-[(4-acetyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5090179.png)
![methyl 4-{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5090182.png)
![N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5090192.png)
![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-methyl-2-pyridinamine](/img/structure/B5090198.png)
![1-(3-chloro-4-methylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5090202.png)

![6,8-dimethyl-2-(2,4,5-trimethylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5090211.png)
![3-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5090217.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B5090225.png)
![N-[3-(2-ethoxyphenoxy)propyl]-1-butanamine oxalate](/img/structure/B5090234.png)
![4-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5090236.png)
![2-methyl-N-(4-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B5090245.png)
![[1-(2,4-dimethoxybenzyl)-2-piperidinyl]methanol](/img/structure/B5090253.png)